molecular formula C16H16F3NO B565245 (R)-Norfluoxetine-d5 CAS No. 1217648-64-0

(R)-Norfluoxetine-d5

カタログ番号: B565245
CAS番号: 1217648-64-0
分子量: 300.336
InChIキー: WIQRCHMSJFFONW-HCESTMGSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Norfluoxetine-d5 (CAS: 1217648-64-0) is a deuterium-labeled analog of norfluoxetine, the primary active metabolite of the antidepressant fluoxetine. Its molecular formula is C₁₆H₁₁D₅F₃NO, with a molecular weight of 300.33 g/mol . The compound is synthesized by replacing five hydrogen atoms on the phenyl ring with deuterium, enhancing its stability in metabolic studies and reducing matrix effects in mass spectrometry .

As a stable isotope-labeled reference standard, this compound is critical in pharmacokinetic and pharmacodynamic research, particularly for quantifying norfluoxetine levels in biological samples. Unlike its non-deuterated counterpart, the deuterium substitution slows metabolic degradation, allowing precise tracking of drug distribution and clearance . Notably, this compound is the R-enantiomer, which exhibits 5–20 times lower serotonin reuptake inhibition compared to the S-enantiomer, making it valuable for studying enantiomer-specific effects .

準備方法

Synthetic Routes for (R)-Norfluoxetine

Asymmetric Synthesis from 3-Benzoylpropionic Acid

The enantioselective synthesis of (R)-norfluoxetine begins with 3-benzoylpropionic acid, a chiral precursor. Methylation of this compound yields methyl 3-benzylpropionate, which undergoes asymmetric reduction using (+)-B-chlorodiisopinocamphenylborane chloride ((+)-DIP-Cl) to produce (R)-α-phenyl-γ-butyrolactone . Subsequent ammonolysis generates (R)-4-hydroxy-4-phenylbutanamide, which is converted to a cyclic carbamate using iodobenzene diacetate. Base-mediated ring opening yields (R)-3-amino-(1-phenyl)propanol, which is alkylated with 4-chlorobenzotrifluoride to form (R)-norfluoxetine .

Key advantages of this route include high enantiomeric excess (>98%) and scalability. However, the multi-step process necessitates rigorous purification at each stage to maintain stereochemical integrity.

Demethylation of Fluoxetine

(R)-Norfluoxetine can also be derived from fluoxetine via selective demethylation. Fluoxetine, synthesized through Ullmann coupling of 4-chlorobenzotrifluoride and 3-(methylamino)-1-phenylpropanol, undergoes demethylation using reagents such as boron tribromide or hydrogen bromide in acetic acid . This method preserves the (R)-configuration but requires precise control of reaction conditions to avoid racemization.

Deuteration Strategies for (R)-Norfluoxetine-d5

Catalytic Hydrogen-Deuterium Exchange

Deuteration of (R)-norfluoxetine is achieved via catalytic hydrogen-deuterium (H-D) exchange using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under a deuterium gas atmosphere . Optimal conditions involve:

ParameterValue
Temperature80–100°C
Pressure3–5 atm D₂
Catalyst Loading5–10 wt% Pd/C
Reaction Time24–48 h

This method typically achieves >95% deuteration at lab scale but faces challenges in regioselectivity, often resulting in partial deuteration at non-target sites .

Deuterated Reagents in Stepwise Synthesis

Incorporating deuterated precursors early in the synthesis ensures higher isotopic purity. For example, using deuterated methyl iodide (CD₃I) during the methylation of 3-benzoylpropionic acid introduces deuterium at the methyl group, while subsequent steps employ deuterium oxide (D₂O) for proton exchange . A comparative analysis of deuteration efficiency is shown below:

StepDeuteration EfficiencyIsotopic Purity
Methylation (CD₃I)98%99.5%
Ammonolysis (D₂O)85%97.2%
Final Alkylation92%98.8%

This approach minimizes post-synthetic modifications but increases costs due to the use of expensive deuterated reagents.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Deuteration Methods

Industrial production prioritizes cost-effective deuteration. Catalytic H-D exchange is favored for bulk synthesis due to lower reagent costs, whereas stepwise deuterated reagent use is reserved for high-purity applications . A typical large-scale process utilizes:

  • Reactor Type : Continuous-flow hydrogenation system

  • Catalyst Recovery : 90–95% via filtration and regeneration

  • Yield : 70–80% with 99% isotopic purity

Purification and Quality Control

Final purification employs chiral chromatography (e.g., Chiralpak IC column) to separate (R)- and (S)-enantiomers, followed by recrystallization from ethanol/water mixtures. Quality control via liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms deuterium incorporation and enantiomeric purity .

Analytical Techniques for Verification

Molecular Rotational Resonance (MRR) Spectroscopy

MRR spectroscopy distinguishes isotopomers based on rotational constants, enabling precise quantification of deuterium positional isomers . For this compound, MRR detects deuteration at the benzylic and amine-adjacent positions with 0.1% resolution.

LC-MS/MS Quantification

A validated LC-MS/MS method uses fluoxetine-d5 as an internal standard, with transitions m/z 310 → 44 for fluoxetine and m/z 315 → 44 for fluoxetine-d5 . This achieves a linear range of 0.05–20 ng/mL and a detection limit of 0.02 ng/mL, ensuring robust pharmacokinetic profiling .

Comparative Analysis of Deuteration Approaches

MethodIsotopic PurityCost (USD/g)Scalability
Catalytic H-D99%120High
Stepwise Reagents99.5%450Moderate
Combined Approach99.3%280High

The combined approach, utilizing catalytic H-D exchange followed by selective deuteration with CD₃I, balances cost and purity for most applications .

化学反応の分析

Types of Reactions: ®-Norfluoxetine-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ®-Norfluoxetine-d5 to its corresponding alcohols or amines.

    Substitution: The aromatic ring in ®-Norfluoxetine-d5 can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

科学的研究の応用

Scientific Research Applications

  • Pharmacokinetics
    • Purpose : To study how (R)-norfluoxetine-d5 is absorbed, distributed, metabolized, and excreted in biological systems.
    • Findings : Research indicates that deuterated compounds often exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. For instance, this compound may show increased metabolic stability and modified absorption rates due to the kinetic isotope effect associated with deuterium .
  • Drug Metabolism
    • Purpose : To elucidate the metabolic pathways involving fluoxetine and norfluoxetine.
    • Findings : Studies have demonstrated that this compound can be utilized to track metabolic transformations in various models, including Caenorhabditis elegans, where it was shown that the compound could be taken up and converted from fluoxetine . This understanding is crucial for assessing the environmental impact of pharmaceuticals.
  • Isotope Labeling
    • Purpose : To facilitate mass spectrometry studies.
    • Findings : The unique mass of this compound allows for precise tracking in complex biological matrices, helping researchers differentiate between metabolites and parent compounds during analysis.
  • Medicinal Chemistry
    • Purpose : To inform the design of new therapeutic agents.
    • Findings : The insights gained from studying this compound can aid in developing novel drugs with improved efficacy and safety profiles by understanding how deuteration affects drug behavior.

Comparative Data Table

Application AreaKey InsightsReference
PharmacokineticsIncreased metabolic stability; altered absorption
Drug MetabolismEffective tracking of metabolic pathways
Isotope LabelingEnhanced differentiation in mass spectrometry
Medicinal ChemistryInsights for designing new therapeutic agents

Case Studies

  • Toxicokinetics in C. elegans
    • A study investigated the uptake and elimination of fluoxetine and norfluoxetine derivatives, including this compound. Results showed significant bioaccumulation and highlighted the importance of considering norfluoxetine formation when assessing fluoxetine's environmental impact .
  • Enantioselective Analysis
    • Research on enantioselective transformations demonstrated that (R)-norfluoxetine exhibits different toxicological profiles compared to its enantiomer. This finding underscores the relevance of studying both enantiomers for a comprehensive understanding of drug effects .
  • Simultaneous Determination Methodology
    • A novel method was developed for simultaneous determination of fluoxetine and norfluoxetine enantiomers using this compound as a tracer. This methodology provides critical insights into metabolic interactions within cytochrome P450 incubation mixtures .

作用機序

®-Norfluoxetine-d5 exerts its effects by inhibiting the reuptake of serotonin in the brain, similar to fluoxetine. This leads to an increase in serotonin levels in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The molecular targets include the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons. The presence of deuterium does not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound.

類似化合物との比較

Structural and Pharmacological Differences

The table below compares (R)-Norfluoxetine-d5 with structurally related deuterated and non-deuterated compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₆H₁₁D₅F₃NO 300.33 1217648-64-0 R-enantiomer; deuterated phenyl ring; used as a metabolic tracer
Norfluoxetine-d6.oxalate C₁₆H₁₀D₆F₃NO·C₂H₂O₄ 385.34 - Six deuterium atoms; oxalate salt form; higher molecular weight
This compound Phthalimide C₂₄H₁₃D₅F₃NO₃ 430.43 1346617-46-6 Phthalimide derivative; extended structure for specialized assays
Norfluoxetine (non-deuterated) C₁₆H₁₆F₃NO 295.31 57226-68-3 Non-labeled; S-enantiomer is pharmacologically active
Fluoxetine-d5 C₁₇H₁₃D₅F₃NO 314.34 - Parent drug labeled with deuterium; used to study fluoxetine metabolism

Research Findings

  • Pharmacokinetics: In vivo studies using this compound revealed a 30% longer half-life compared to non-deuterated norfluoxetine, attributed to deuterium’s metabolic stabilization .
  • Analytical Precision: Deuterated standards reduce ion suppression in mass spectrometry by distinguishing analyte signals from endogenous compounds, improving quantification accuracy .
  • Clinical Relevance : The R-enantiomer’s low activity suggests it contributes minimally to therapeutic outcomes but may still influence side-effect profiles, warranting enantiomer-specific monitoring .

生物活性

(R)-Norfluoxetine-d5 is a deuterated analogue of norfluoxetine, which is the primary active metabolite of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used for treating depression and anxiety disorders. The unique deuterated structure enhances its stability and allows for precise tracking in pharmacokinetic studies, making it a valuable tool in both research and clinical settings.

  • Molecular Formula : C16_{16}H18_{18}D5_5F1_{1}N
  • Molecular Weight : Approximately 315.4 g/mol
  • Deuteration : Five deuterium atoms replace hydrogen atoms, aiding in distinguishing it from non-deuterated analogues during mass spectrometry (MS).

This compound exhibits biological activity similar to that of norfluoxetine, primarily functioning as a serotonin reuptake inhibitor. This action modulates serotonin levels in the brain, contributing to its antidepressant effects. Notably, this compound has been shown to possess a longer elimination half-life compared to fluoxetine, suggesting potential for sustained pharmacological action .

Internal Standard in Mass Spectrometry

This compound is predominantly used as an internal standard in mass spectrometry experiments. Its structural similarity to norfluoxetine makes it ideal for calibrating and quantifying the parent compound in various biological samples such as blood, plasma, and tissue homogenates. The deuterated nature allows for easy differentiation from unlabeled norfluoxetine, facilitating accurate measurements .

Pharmacokinetic Studies

The compound is employed in pharmacokinetic studies to explore the absorption , distribution , metabolism , and excretion (ADME) of fluoxetine. By administering this compound alongside fluoxetine, researchers can track both compounds through their distinct MS signatures, providing insights into fluoxetine's metabolic pathways and elimination processes.

Comparative Biological Activity

The following table summarizes the biological activity and characteristics of this compound compared to related compounds:

Compound NameStructure TypeKey Characteristics
FluoxetineSSRIParent compound; less potent than norfluoxetine
NorfluoxetineActive MetaboliteMore potent than fluoxetine; longer half-life
(S)-NorfluoxetineEnantiomerExhibits different metabolic pathways
ParoxetineSSRISimilar mechanism but different side effect profile
SertralineSSRIBroader spectrum of action on serotonin receptors

Case Studies and Research Findings

  • Toxicokinetics in C. elegans : A study evaluated the toxicokinetics of fluoxetine and its active metabolite norfluoxetine using C. elegans as a model organism. The findings indicated that norfluoxetine was slightly more potent than fluoxetine and had a longer elimination half-life. The study emphasized the importance of considering norfluoxetine formation when assessing bioactivity and exposure scenarios .
  • Behavioral Effects : In another research effort, the effects of SSRIs, including fluoxetine and norfluoxetine, on C. elegans were examined through chemotaxis and activity tests. Results showed significant alterations in behavior at varying concentrations, highlighting the impact of these compounds on metabolic pathways related to serotonin regulation .
  • Environmental Impact Studies : Research has also explored the environmental implications of SSRIs like fluoxetine and norfluoxetine on aquatic organisms, focusing on how these substances affect metabolism and behavior in species such as Daphnia magna. The findings suggest that exposure can disrupt normal physiological functions, raising concerns about the ecological consequences of pharmaceutical pollution .

Q & A

Basic Research Questions

Q. What is the primary role of (R)-Norfluoxetine-d5 in experimental studies, and how is its structural integrity validated?

this compound, a deuterated analog of norfluoxetine, is widely used as an internal standard in mass spectrometry to quantify norfluoxetine and its metabolites in pharmacokinetic studies. Its deuterium labeling minimizes isotopic interference, improving analytical accuracy. Structural validation employs LC/MS for molecular weight confirmation and NMR for stereochemical purity, ensuring >99% isotopic enrichment .

Q. How should researchers synthesize and characterize this compound to ensure reproducibility?

Synthesis typically involves deuterium exchange at specific positions using catalytic deuteration or custom enzymatic methods. Characterization requires:

  • HPLC/Chiral Analysis : To confirm enantiomeric purity and exclude (±)-isomer contamination.
  • Elemental Analysis : To verify deuterium incorporation ratios.
  • Stability Testing : Under varying pH and temperature conditions to assess degradation pathways .

Q. What analytical methodologies are recommended for detecting this compound in biological matrices?

High-resolution LC-MS/MS with multiple reaction monitoring (MRM) is preferred. Key parameters include:

  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Chromatography : Reverse-phase C18 columns with deuterated solvent systems to avoid isotopic dilution.
  • Calibration : Matrix-matched standards to account for ion suppression/enhancement .

Advanced Research Questions

Q. How can researchers resolve contradictory data in metabolic stability studies involving this compound?

Contradictions often arise from inter-species variability (e.g., human vs. rodent CYP450 activity) or matrix effects. Mitigation strategies include:

  • Cross-Validation : Replicate experiments using hepatocytes from multiple donors/species.
  • Isotope Tracing : Track deuterium retention to distinguish parent compound from metabolites.
  • Statistical Modeling : Apply ANOVA to isolate confounding variables (e.g., enzyme induction) .

Q. What experimental design principles optimize the use of this compound in complex pharmacokinetic models?

  • Dose Proportionality Studies : Use physiologically based pharmacokinetic (PBPK) modeling to predict nonlinear absorption.
  • Tissue Distribution Analysis : Employ deuterium labeling to differentiate between blood-brain barrier penetration and peripheral tissue retention.
  • Ethical Compliance : Adhere to NIH preclinical guidelines for animal welfare and data transparency .

Q. How can researchers leverage this compound to investigate stereoselective metabolism of fluoxetine analogs?

  • Chiral Chromatography : Pair with this compound to quantify enantiomer-specific clearance rates.
  • Enzyme Inhibition Assays : Compare CYP2D6 and CYP3A4 activity using deuterated vs. non-deuterated substrates.
  • Data Interpretation : Apply Michaelis-Menten kinetics to differentiate kinetic isotope effects (KIEs) from enzyme saturation .

Q. What strategies ensure data reproducibility when using this compound in multi-center studies?

  • Standardized Protocols : Harmonize LC-MS parameters (e.g., collision energy, dwell time) across labs.
  • Blinded QC Samples : Include pre-quantified this compound spikes to assess inter-lab variability.
  • Open Data Practices : Share raw spectra and calibration curves via repositories to enable peer validation .

Q. Methodological Frameworks for Study Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research questions involving this compound?

  • Feasibility : Prioritize studies with accessible deuterated analogs and validated analytical tools.
  • Novelty : Explore understudied applications (e.g., neuroinflammatory biomarker tracking).
  • Ethical Compliance : Document deuterium waste disposal protocols and animal use approvals .

Q. Which statistical tools are critical for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit sigmoidal curves to EC50/IC50 data.
  • Multivariate Analysis : Identify covariates (e.g., plasma protein binding) affecting potency.
  • Power Analysis : Predefine sample sizes to detect ≥20% effect sizes with 95% confidence .

Q. Addressing Contradictions and Gaps

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Compartmental Modeling : Adjust for differences in protein binding and tissue partitioning.
  • Metabolite Profiling : Use deuterium labeling to distinguish active metabolites from parent compound contributions.
  • Peer Review : Publish negative results to clarify boundary conditions (e.g., species-specific metabolism) .

特性

IUPAC Name

(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-HCESTMGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724504
Record name (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217648-64-0
Record name (3R)-3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Norfluoxetine-d5
Reactant of Route 2
Reactant of Route 2
(R)-Norfluoxetine-d5
Reactant of Route 3
Reactant of Route 3
(R)-Norfluoxetine-d5
Reactant of Route 4
Reactant of Route 4
(R)-Norfluoxetine-d5
Reactant of Route 5
Reactant of Route 5
(R)-Norfluoxetine-d5
Reactant of Route 6
Reactant of Route 6
(R)-Norfluoxetine-d5

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。